
PHHdiA-PS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHHdiA-PS, also known as 1-hexadecanoyl-2-(9-hydroxy-12-oxo-10E-dodecenoyl)-sn-glycero-3-phosphoserine, is a complex phospholipid compound. It is a member of the glycerophospholipid family, specifically classified as an oxidized glycerophosphoserine. This compound is known for its unique structure and significant biological roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHHdiA-PS involves multiple steps, starting with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the incorporation of the phosphoserine head group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. This process involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making this compound readily available for various applications.
化学反应分析
Types of Reactions
PHHdiA-PS undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized phospholipids, while reduction can result in the formation of reduced phospholipids with different functional groups.
科学研究应用
PHHdiA-PS has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: this compound plays a crucial role in cell membrane structure and function, making it a valuable compound for studying cellular processes.
Medicine: This compound is used in the development of drug delivery systems and as a biomarker for certain diseases.
Industry: this compound is used in the production of cosmetics, food additives, and other industrial products due to its unique properties.
作用机制
The mechanism of action of PHHdiA-PS involves its interaction with cell membranes and various molecular targets. It is known to modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane trafficking. The pathways involved in its action include the activation of specific enzymes and receptors that regulate cellular functions.
相似化合物的比较
PHHdiA-PS is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
PHHdiA-PE: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoethanolamine
PHHdiA-PG: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoglycerol
These compounds share similar glycerophospholipid backbones but differ in their head groups and specific functional groups, leading to different biological roles and applications.
This compound stands out due to its unique combination of fatty acid chains and the phosphoserine head group, which confer distinct properties and functions.
属性
分子式 |
C29H52NO13P |
|---|---|
分子量 |
653.7 g/mol |
IUPAC 名称 |
(E)-7-[(2R)-1-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl]oxy-4-hydroxy-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C29H52NO13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(34)40-20-24(21-41-44(38,39)42-22-25(30)29(36)37)43-28(35)19-17-23(31)16-18-26(32)33/h16,18,23-25,31H,2-15,17,19-22,30H2,1H3,(H,32,33)(H,36,37)(H,38,39)/b18-16+/t23?,24-,25+/m1/s1 |
InChI 键 |
FUOPZHJLSXQXNO-PSVGVCRCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC(/C=C/C(=O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC(C=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


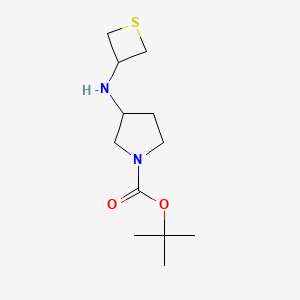
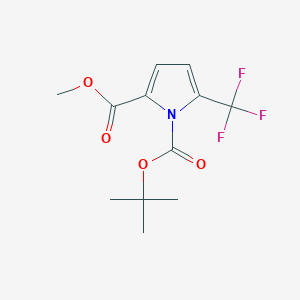
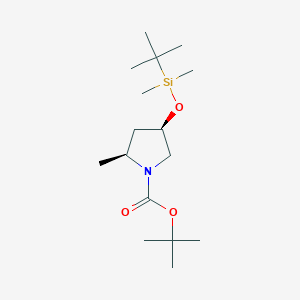
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
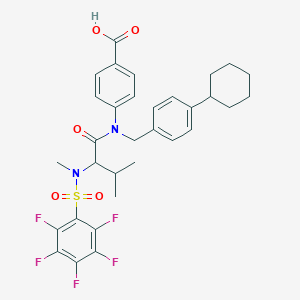
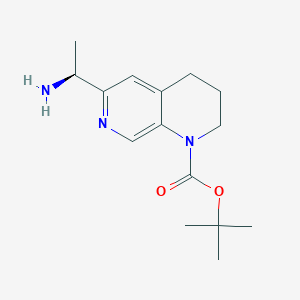
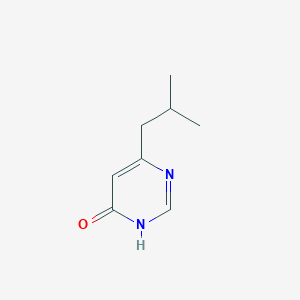
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)
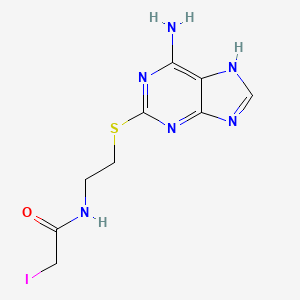
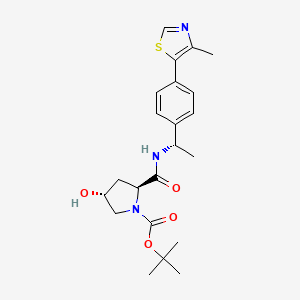

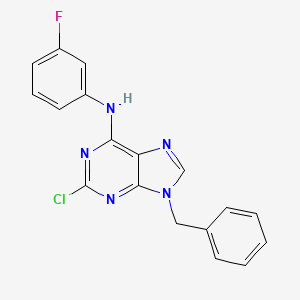
![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
